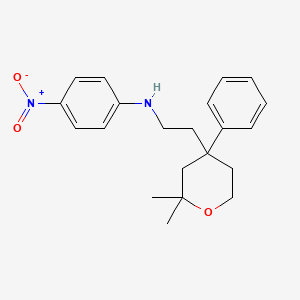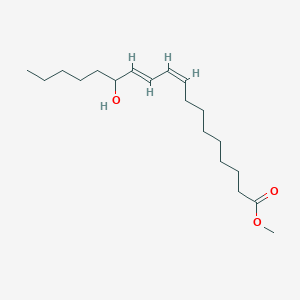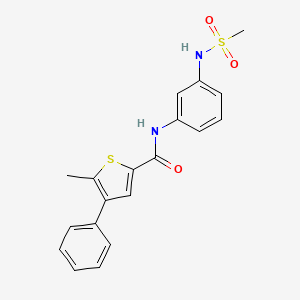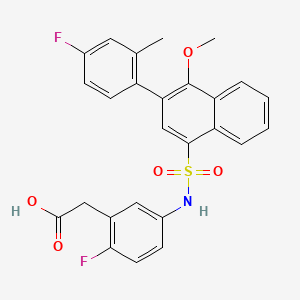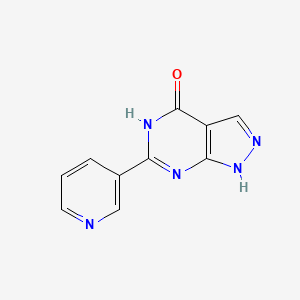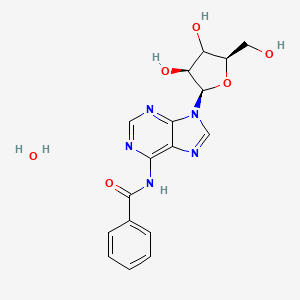
N6-Benzoyl-9-|A-D-arabinofuranosyladenine (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) is a chemical compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their ability to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) involves the benzoylation of 9-β-D-arabinofuranosyladenine. The reaction typically requires the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective benzoylation at the N6 position of the adenine moiety .
Industrial Production Methods
Industrial production of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and as a potential inhibitor of cancer cell proliferation.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) involves its interaction with cellular targets. As an adenosine analog, it can bind to adenosine receptors and influence various signaling pathways. This interaction can lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells. The compound’s ability to act as a smooth muscle vasodilator is also attributed to its interaction with adenosine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) is unique due to its specific benzoylation at the N6 position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and research tool compared to other adenosine analogs .
Eigenschaften
Molekularformel |
C17H19N5O6 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate |
InChI |
InChI=1S/C17H17N5O5.H2O/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26);1H2/t10-,12?,13+,17-;/m1./s1 |
InChI-Schlüssel |
ANXTUYIDDMEDSP-KGEQFWMKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O.O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


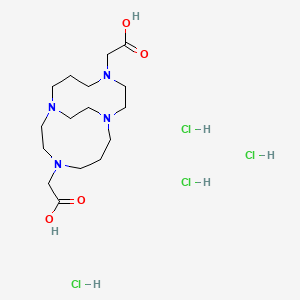

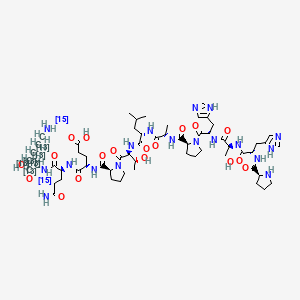
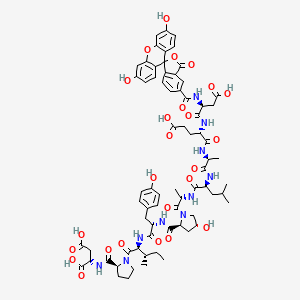
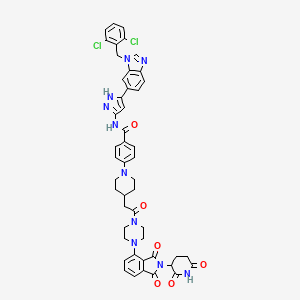
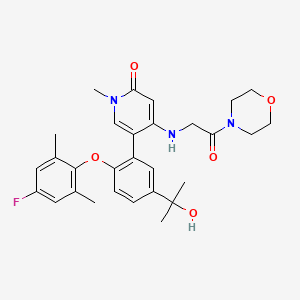
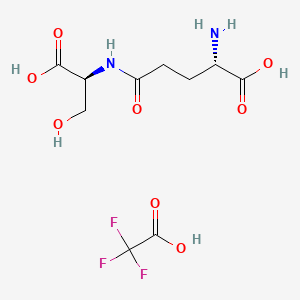
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
